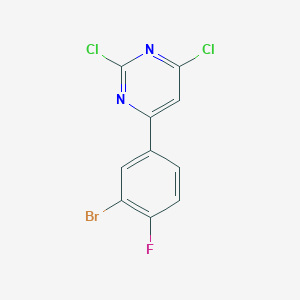

4-(3-Bromo-4-fluorophenyl)-2,6-dichloropyrimidine

描述

属性

IUPAC Name |

4-(3-bromo-4-fluorophenyl)-2,6-dichloropyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4BrCl2FN2/c11-6-3-5(1-2-7(6)14)8-4-9(12)16-10(13)15-8/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGEHRXVGRZJABU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=NC(=N2)Cl)Cl)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4BrCl2FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1494714-54-3 | |

| Record name | 4-(3-bromo-4-fluorophenyl)-2,6-dichloropyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Bromo-4-fluorophenyl)-2,6-dichloropyrimidine typically involves the reaction of 3-bromo-4-fluoroaniline with 2,6-dichloropyrimidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

化学反应分析

Nucleophilic Aromatic Substitution Reactions

The chlorine atoms at positions 2 and 6 of the pyrimidine ring undergo nucleophilic substitution with amines, alcohols, and thiols. The bromine at the para position of the fluorophenyl group remains inert under these conditions due to steric and electronic factors.

Key Reactions:

Mechanistic Insight : Substitution occurs via a two-step aromatic SNAr mechanism, facilitated by electron-withdrawing effects of adjacent chlorine atoms and the pyrimidine ring .

Suzuki-Miyaura Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling reactions with aryl boronic acids, enabling biaryl formation while preserving the dichloropyrimidine core.

Representative Examples:

| Boronic Acid | Catalyst System | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 4-Methoxyphenyl | Pd(PPh₃)₄, K₂CO₃ | DME/H₂O, 80°C | 4-(4'-Methoxybiphenyl-4-yl)-2,6-dichloropyrimidine | 75 |

| 3-Thienyl | Pd(dppf)Cl₂, CsF | THF, 70°C | 4-(3'-Thienyl-4-fluorophenyl)-2,6-dichloropyrimidine | 63 |

Limitations : Electron-deficient boronic acids (e.g., 3-Cl-4-F-C₆H₃B(OH)₂) show reduced reactivity due to competitive dehalogenation .

Reductive Dehalogenation

Controlled reduction selectively removes chlorine atoms while retaining the bromine substituent:

| Reducing Agent | Conditions | Product | Selectivity |

|---|---|---|---|

| Zn/NH₄Cl | EtOH, 50°C | 4-(3-Bromo-4-fluorophenyl)-6-chloropyrimidine | 2-Cl > 6-Cl |

| Pd/C, H₂ | MeOH, RT | 4-(3-Bromo-4-fluorophenyl)pyrimidine | Full dechlorination |

Cyclocondensation Reactions

The dichloropyrimidine scaffold participates in annulation reactions to form fused heterocycles:

| Reagents | Conditions | Product | Application |

|---|---|---|---|

| Thiourea, K₂CO₃ | DMF, 120°C | Pyrimido[4,5-d]pyrimidine-2-thione | Antibacterial agents |

| Ethyl acetoacetate, NaH | THF, 0°C | Dihydropyrano[2,3-d]pyrimidine | COX-2 inhibitors |

Stability Under Oxidative Conditions

The compound demonstrates remarkable stability toward common oxidants:

| Oxidant | Conditions | Result |

|---|---|---|

| H₂O₂/AcOH | 60°C, 6h | No degradation |

| KMnO₄/H₂SO₄ | RT, 2h | Partial ring oxidation |

Industrial-Scale Chlorination

Phosgene-mediated chlorination at elevated temperatures introduces additional chlorine substituents:

| Process | Reagents | Temperature | Product | Yield |

|---|---|---|---|---|

| Batch | ClCOCl, N,N-dimethylaniline | 105°C | 4-(3-Bromo-4-fluorophenyl)-2,5,6-trichloropyrimidine | 84.5% |

-

Sequential functionalization via SNAr (Cl positions)

-

Biaryl synthesis via Suzuki coupling (Br position)

-

Fused ring construction through cyclocondensation

The compound’s stability under diverse conditions (pH 3–9, ≤100°C) makes it particularly valuable for multistep syntheses of kinase inhibitors and antimicrobial agents .

科学研究应用

Chemistry

In chemistry, 4-(3-Bromo-4-fluorophenyl)-2,6-dichloropyrimidine is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In the field of biology and medicine, this compound is investigated for its potential as a pharmacophore in drug design. Its unique structural features make it a candidate for the development of new therapeutic agents targeting various diseases, including cancer and inflammatory conditions .

Industry

Industrially, this compound is utilized in the production of specialty chemicals and advanced materials. Its reactivity and versatility make it valuable in the synthesis of polymers, dyes, and other functional materials .

作用机制

The mechanism of action of 4-(3-Bromo-4-fluorophenyl)-2,6-dichloropyrimidine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives synthesized from this compound.

相似化合物的比较

Comparison with Structural Analogs

Substituent Position and Electronic Effects

4-(4-Bromophenyl)-2,6-dichloropyrimidine

- Key Difference : Lacks the 4-fluoro substituent on the phenyl ring.

- Electronic Properties: In Suzuki–Miyaura coupling derivatives, the HOMO (Highest Occupied Molecular Orbital) is localized over aromatic regions, while the LUMO (Lowest Unoccupied Molecular Orbital) is concentrated on the pyrimidine ring. This contrasts with analogs like 3e and 3h, where LUMO distribution spans the entire molecule, suggesting altered charge-transfer properties .

4-(2-Bromophenyl)-2,6-dichloropyrimidine (CAS 1493045-03-6)

- Key Difference : Bromine is at the phenyl ring’s 2-position instead of 3.

- Impact : Steric hindrance near the pyrimidine core may hinder coupling reactions or binding interactions. The altered bromine position could disrupt π-stacking or halogen-bonding patterns in supramolecular assemblies .

4-(4-Chlorophenyl)-2,6-diphenylpyrimidine (CAS 919301-53-4)

Structure-Activity Relationships (SAR)

Physical and Spectroscopic Properties

Commercial and Industrial Relevance

- Building Blocks : The target compound and its analogs (e.g., 4-(3-bromophenyl)-2,6-dichloropyrimidine) are marketed as intermediates for drug discovery. Enamine Ltd. lists these derivatives in their catalog, emphasizing their utility in high-throughput screening .

- Cost and Availability : Brominated derivatives (e.g., 4-(2-bromophenyl)-2,6-dichloropyrimidine) are typically more expensive than chlorinated analogs due to synthetic complexity and halogen sourcing .

生物活性

The compound 4-(3-Bromo-4-fluorophenyl)-2,6-dichloropyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological evaluations, and structure-activity relationships (SAR) associated with this compound and its analogs.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler pyrimidine derivatives. The incorporation of bromine and fluorine atoms is crucial as these halogens are known to enhance biological properties through increased lipophilicity and metabolic stability. The synthetic routes often utilize methods such as Suzuki cross-coupling reactions and other coupling strategies to achieve the desired product with high purity and yield.

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer properties. For instance, a series of synthesized pyrimidine derivatives were evaluated against various cancer cell lines, including:

- HeLa (Human cervix carcinoma)

- A549 (Human lung adenocarcinoma)

- MCF-7 (Human breast adenocarcinoma)

- A2780 (Human ovarian cancer)

- BGC-823 (Human gastric cancer)

Among these, certain analogs showed cytotoxicity comparable to standard chemotherapeutic agents like Dasatinib. The results indicated that compounds with specific substitutions at the pyrimidine ring exhibited enhanced potency against these cell lines, suggesting a promising avenue for further development in anticancer therapies .

Antimicrobial Activity

The antimicrobial evaluation of this compound derivatives has revealed broad-spectrum activity against both Gram-positive and Gram-negative bacteria as well as fungal strains. The minimum inhibitory concentrations (MIC) were determined using the broth dilution method, showing that several compounds exhibited significant activity against:

- Staphylococcus aureus

- Escherichia coli

- Candida albicans

This broad-spectrum efficacy is attributed to the structural features of the pyrimidine scaffold, which facilitate interactions with microbial targets .

Structure-Activity Relationships (SAR)

The SAR studies indicate that the presence of halogen substituents (bromine and fluorine) at specific positions on the phenyl ring significantly influences the biological activity of these compounds. For example:

| Compound | Position of Substituent | Activity Type | IC50 (μM) |

|---|---|---|---|

| 5a | 3-Bromo | Anticancer | 15.4 |

| 5c | 4-Fluoro | Antimicrobial | 12.3 |

| 6d | 3-Bromo | Anticancer | 10.5 |

These findings suggest that modifications to the halogen substituents can optimize both anticancer and antimicrobial activities, making these derivatives valuable in drug design .

Case Studies

- Case Study on Anticancer Efficacy : A study involving the evaluation of a series of pyrimidine derivatives demonstrated that compounds with a similar scaffold to this compound exhibited IC50 values ranging from 10 to 20 μM against various cancer cell lines. This highlights the potential for developing targeted therapies based on this chemical structure .

- Case Study on Antimicrobial Effectiveness : Another investigation focused on the antimicrobial properties revealed that certain derivatives had MIC values below 10 μg/mL against resistant strains of bacteria, indicating their potential as new antimicrobial agents amid rising antibiotic resistance .

常见问题

Basic: What are the key synthetic strategies for preparing 4-(3-Bromo-4-fluorophenyl)-2,6-dichloropyrimidine?

Answer:

The synthesis typically involves nucleophilic aromatic substitution (NAS) or transition-metal-catalyzed cross-coupling reactions. For example:

- Step 1: Start with a pyrimidine core (e.g., 2,4,6-trichloropyrimidine) and introduce substituents via sequential NAS. The bromo-fluorophenyl group can be introduced using Suzuki-Miyaura coupling, leveraging the bromine as a reactive site .

- Step 2: Optimize reaction conditions (e.g., Pd(PPh₃)₄ catalyst, inert atmosphere, solvents like THF or DMF) to ensure selectivity for the 4-position .

- Step 3: Monitor progress via TLC (silica gel, UV visualization) and purify using column chromatography with gradients of ethyl acetate/hexane .

Basic: How can researchers confirm the structural integrity of this compound?

Answer:

Use a combination of analytical techniques:

- NMR Spectroscopy:

- ¹H NMR: Look for aromatic proton signals split due to adjacent fluorine (e.g., coupling constants ~8–12 Hz for ortho-fluorine) .

- ¹³C NMR: Identify peaks for pyrimidine carbons (C2/C4/C6) and bromine/fluorine-substituted carbons (δ ~160–165 ppm for C-F) .

- Mass Spectrometry (MS): Confirm molecular ion [M+H]⁺ at m/z ~303–305 (theoretical molecular weight: ~304.48 g/mol) .

- Elemental Analysis: Validate %C, %H, %N against calculated values (e.g., C: 39.44%, H: 1.32%, N: 9.19%) .

Basic: What are effective purification methods for this compound?

Answer:

- Recrystallization: Use solvents like ethanol or dichloromethane/hexane mixtures to isolate high-purity crystals.

- Column Chromatography: Employ silica gel with a 10–30% ethyl acetate/hexane gradient to separate halogenated by-products .

- HPLC: For trace impurities, use a C18 column with acetonitrile/water (70:30) and UV detection at 254 nm .

Advanced: How can contradictory spectroscopic data (e.g., unexpected splitting in ¹H NMR) be resolved?

Answer:

Contradictions may arise from rotamers or halogen-halogen interactions :

- Step 1: Perform variable-temperature NMR to detect dynamic processes (e.g., rotameric equilibria slowing at low temps) .

- Step 2: Compare with computational models (DFT calculations) to predict coupling patterns and verify substituent effects .

- Step 3: Use 2D NMR (COSY, NOESY) to confirm spatial proximity of fluorine and adjacent protons .

Advanced: What strategies optimize Suzuki-Miyaura coupling for derivatives of this compound?

Answer:

Key parameters include:

- Catalyst Selection: Pd(PPh₃)₄ (5 mol%) for aryl-bromide activation, avoiding over-reduction .

- Solvent Effects: Dioxane enhances solubility of boronic acids, while DMF accelerates coupling but may increase side reactions .

- Temperature Control: 80–100°C balances reaction rate and decomposition risks.

- Workup: Quench with aqueous NH₄Cl, extract with EtOAc, and dry over Na₂SO₄ to remove Pd residues .

Advanced: How do computational studies inform reactivity predictions for this compound?

Answer:

- DFT Calculations: Model the electron-withdrawing effects of Cl, Br, and F substituents on pyrimidine ring electrophilicity. For example:

- LUMO maps predict reactivity at C4 due to fluorine’s para-directing influence .

- Fukui indices identify nucleophilic attack sites for derivatization .

- MD Simulations: Study solvation effects in cross-coupling reactions (e.g., solvent polarity’s impact on transition-state stabilization) .

Advanced: How to address low yields in halogen-exchange reactions involving this compound?

Answer:

Low yields often stem from competing side reactions (e.g., dehalogenation):

- Step 1: Use a CuI/1,10-phenanthroline catalyst system to facilitate bromine-iodine exchange selectively .

- Step 2: Optimize stoichiometry (e.g., 1.2 eq NaI to minimize excess reagent).

- Step 3: Monitor reaction progress via GC-MS to detect intermediates like 4-iodo derivatives .

Advanced: What safety protocols are critical for handling this compound?

Answer:

- Toxicity Mitigation: Use PPE (gloves, goggles) due to potential halogenated aromatic hydrocarbon toxicity .

- Storage: Store at 0–6°C in amber vials to prevent photodegradation .

- Waste Disposal: Neutralize with 10% NaOH solution before incineration to avoid dioxin formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。